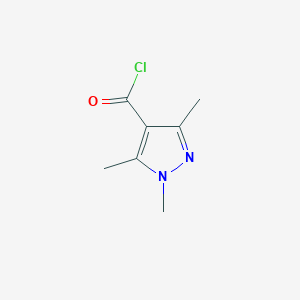

1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

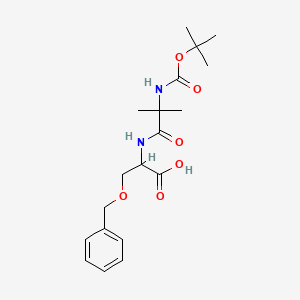

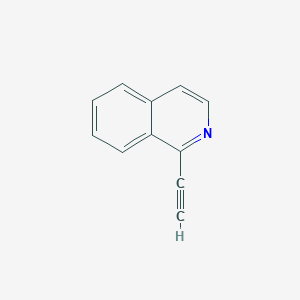

1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride (TMC) is a fine chemical used in the synthesis of other chemicals. It is a versatile building block for the preparation of heterocycles and has been shown to be an effective reagent for the synthesis of complex compounds .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Visible light catalysis enables an efficient tandem reaction of hydrazones and α-bromo ketones to provide 1,3,5-trisubstituted pyrazoles .Molecular Structure Analysis

The 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride molecule contains a total of 20 bond(s). There are 11 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 acyl halogenide(s) (aromatic), and 1 Pyrazole(s) .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

The molecular formula of 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride is C7H9ClN2O, and its molecular weight is 172.61 .Aplicaciones Científicas De Investigación

Efficient Synthesis of Heterocyclic Analogues

The reaction of 2-pyrazolin-5-ones with o-halopyridinecarbonyl chlorides, including compounds similar to 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride, demonstrates an efficient synthesis route to various pyrano[2,3-c]pyrazol-4(1H)-ones. This method highlights the versatility of pyrazole derivatives in constructing complex heterocyclic structures, showing significant potential for creating pharmacologically relevant compounds (Eller, Wimmer, Haring, & Holzer, 2006).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various biological targets, influencing cellular processes .

Mode of Action

It is known that the pyrazole ring structure can interact with various biological targets, leading to changes in cellular processes .

Result of Action

It is known that pyrazole derivatives can have a variety of effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride . Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets and its overall stability.

Direcciones Futuras

Propiedades

IUPAC Name |

1,3,5-trimethylpyrazole-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-4-6(7(8)11)5(2)10(3)9-4/h1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNVZQRBSDFSPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545618 |

Source

|

| Record name | 1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride | |

CAS RN |

98298-63-6 |

Source

|

| Record name | 1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-](/img/structure/B1315493.png)

![Methyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1315494.png)

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B1315508.png)